![molecular formula C7H11N3O B15357840 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol](/img/structure/B15357840.png)
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,6-Dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol is a chemical compound belonging to the class of nitrogen-containing heterocycles This compound features a pyrrolopyrazine core, which is a bicyclic structure consisting of fused pyrrole and pyrazine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing pyrrole and pyrazine moieties under specific reaction conditions. The reaction conditions may include the use of catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 2-(5,6-Dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It may serve as a precursor for the development of new drugs with applications in treating diseases such as cancer and inflammation.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism by which 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but they often include interactions with proteins, enzymes, or receptors.
類似化合物との比較
Pyrrolopyrazine derivatives: These compounds share the pyrrolopyrazine core and exhibit similar biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Indole derivatives: Indoles are another class of nitrogen-containing heterocycles that are structurally similar and have applications in drug development and natural products.
Uniqueness: 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol stands out due to its specific structural features and reactivity. Its unique combination of pyrrole and pyrazine rings provides distinct chemical properties that differentiate it from other similar compounds.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11N3O/c11-2-1-10-5-6-3-8-4-7(6)9-10/h5,8,11H,1-4H2 |
InChIキー |
VSEIOHYPJKVYNV-UHFFFAOYSA-N |
正規SMILES |
C1C2=CN(N=C2CN1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




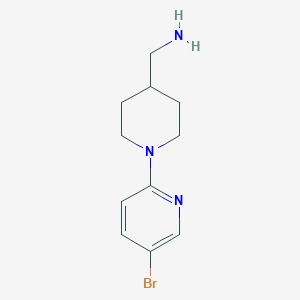
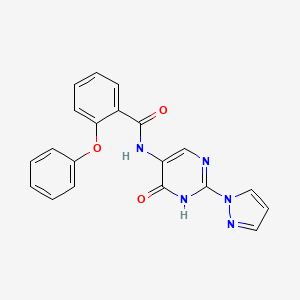


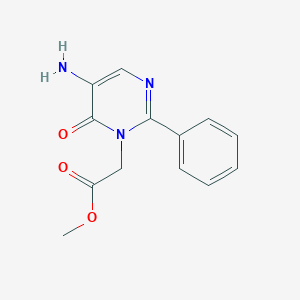
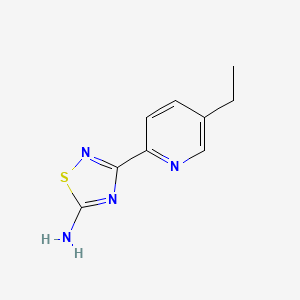
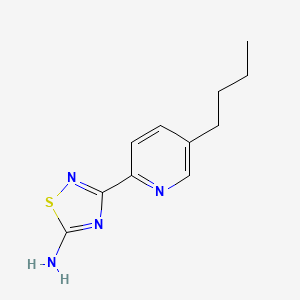
![3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B15357839.png)

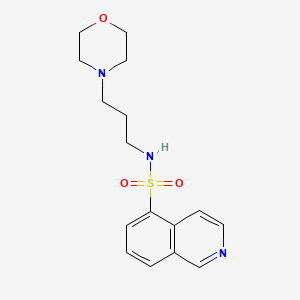
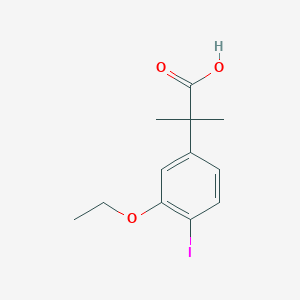
![N-[1-(3,4-dichlorophenyl)propyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15357844.png)
